sodium;4-chlorobenzenesulfinate
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Overview
Description
Sodium 4-chlorobenzenesulfinate is an important chemical compound with the molecular formula C6H4ClNaO2S. It is widely used as an intermediate in various chemical reactions and industrial processes. This compound is known for its versatility and effectiveness in different applications, making it a valuable substance in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides using reducing agents such as zinc powder or sodium sulfite. Another method includes the reaction of sulfur dioxide with aromatic hydrocarbons in the presence of catalysts like aluminum chloride .
Industrial Production Methods: In industrial settings, sodium 4-chlorobenzenesulfinate is typically produced by the chlorosulfonation of aromatic compounds followed by reduction. This process often involves the use of excess chlorosulfonic acid, which is then reduced using appropriate reducing agents. The resulting product is then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include nucleophiles like amines or alcohols
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Sodium 4-chlorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies and as a tool for modifying biological molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to participate in various chemical reactions due to its functional groups. The sulfinic acid group can undergo oxidation and reduction, while the chlorine atom can be substituted by other functional groups. These properties make it a versatile compound in different chemical processes .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-chlorobenzenesulfinate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to other sulfinates. This chlorine atom allows for specific substitution reactions that are not possible with other sulfinates. Additionally, the compound’s ability to undergo oxidation and reduction makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
sodium;4-chlorobenzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAUUFCZJYLJF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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